5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated and nitrated tetrahydroisoquinoline derivative. The compound features a bromine atom at position 5 and a nitro group at position 8 on the tetrahydroisoquinoline scaffold. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and pharmacological research, particularly as a precursor or intermediate in the synthesis of bioactive molecules.
Properties
IUPAC Name |
5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8;/h1-2,11H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNWKVUZCDZPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination and nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine and nitric acid under controlled conditions to introduce the bromo and nitro groups at the desired positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group, forming 5-bromo-8-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the bromo position, where nucleophiles like thiols or amines replace the bromine atom.
Scientific Research Applications
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromo group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, highlighting differences in substituents, similarity scores, and physicochemical properties:
Key Observations:
Substituent Effects :
- Nitro Group (C8) : The nitro group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to analogs with methoxy (electron-donating) or chloro (moderately electron-withdrawing) groups .
- Bromine (C5) : Bromine’s bulky size and polarizability influence steric interactions, as seen in the lower similarity score (0.89) of 6-bromo-THIQ hydrochloride, where bromine is at position 6 instead of 5 .
Positional Isomerism: Compounds like 6-bromo-THIQ hydrochloride (CAS 215798-19-9) and 8-bromo-6-methoxy-THIQ (CAS 1220694-87-0) demonstrate that even minor positional changes significantly alter biological activity and synthetic accessibility .
Limitations and Gaps in Data
- Melting Points/Solubility : Detailed physicochemical data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, necessitating experimental validation.
Biological Activity
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (BNTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound's unique structural features enable it to interact with various biological targets, making it a candidate for research in pharmacology and medicinal applications.
- Molecular Formula : C9H10BrClN2O2
- Molecular Weight : 293.55 g/mol
- CAS Number : 1803595-97-2
Synthesis
The synthesis of BNTIQ typically involves bromination and nitration of 1,2,3,4-tetrahydroisoquinoline. A common method includes reacting 1,2,3,4-tetrahydroisoquinoline with bromine and nitric acid under controlled conditions to introduce the bromo and nitro groups at the desired positions.
BNTIQ exhibits a range of biological activities primarily attributed to its interaction with various enzymes and receptors. Key areas of research include:
- Neuroprotective Effects : THIQ derivatives, including BNTIQ, have shown potential in protecting neuronal cells against oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Antimicrobial Activity : Studies have indicated that BNTIQ can inhibit the growth of certain bacterial strains. For instance, compounds similar to BNTIQ have demonstrated effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications in treating infections .
- Enzyme Inhibition : Research has highlighted BNTIQ's role in inhibiting specific enzymes involved in critical biochemical pathways. For example, it has been studied for its inhibitory effects on MurE synthetase, an enzyme crucial for bacterial cell wall biosynthesis .
Structure-Activity Relationship (SAR)
The biological activity of BNTIQ is closely linked to its chemical structure. The presence of the bromo and nitro substituents significantly influences its reactivity and interaction with biological targets. Comparative studies with other THIQ derivatives reveal that modifications in these substituents can enhance or reduce biological potency .
Case Studies
- Neuroprotective Studies : A study examining various THIQ analogs found that compounds with similar structures to BNTIQ exhibited significant neuroprotective effects in cellular models exposed to oxidative stress. These findings suggest that BNTIQ could be further explored as a neuroprotective agent .
- Antimicrobial Efficacy : In a comparative analysis of several THIQ derivatives against pathogenic bacteria, BNTIQ was found to possess moderate antibacterial activity. The study highlighted the potential for developing new antimicrobial agents based on the THIQ scaffold .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | Lacks nitro group | Less reactive; minimal biological activity |
| 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline | Contains methyl group | Altered steric properties; enhanced activity |
| 1,2,3,4-Tetrahydroisoquinoline | Parent compound | Used as a scaffold; limited activity |
This table illustrates how structural variations among THIQ derivatives can lead to significant differences in their biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
